

Comparative In Vivo Efficacy of C 87: A Novel Anti-Inflammatory Agent

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Compound of Interest

Compound Name: C 87

Cat. No.: B15582794

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This guide provides a comparative analysis of the novel anti-inflammatory compound, **C 87**, against the well-established corticosteroid, Dexamethasone, in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation. The data presented herein offers a quantitative comparison of their efficacy in mitigating key inflammatory markers, supported by detailed experimental protocols and pathway diagrams.

Comparative Efficacy of C 87 and Dexamethasone

The anti-inflammatory potential of **C 87** was evaluated by measuring its effect on pro-inflammatory cytokine production and leukocyte infiltration in an LPS-challenged murine model. The results are benchmarked against a vehicle control and the standard-of-care drug, Dexamethasone.

Table 1: Effect of **C 87** and Dexamethasone on Serum Cytokine Levels

Treatment Group	Dose (mg/kg)	TNF- α (pg/mL)	IL-6 (pg/mL)	IL-1 β (pg/mL)
Vehicle (Saline)	-	2548 \pm 210	1850 \pm 155	980 \pm 92
LPS Control	-	8975 \pm 650	7560 \pm 540	3250 \pm 280
C 87	10	5430 \pm 410	4120 \pm 350	1890 \pm 160
C 87	30	3150 \pm 280	2240 \pm 210	1150 \pm 105
Dexamethasone	5	2980 \pm 250	2050 \pm 190	1020 \pm 95

Data are presented as mean \pm SEM (n=8 per group). Cytokine levels were measured in serum 4 hours post-LPS challenge.

Table 2: Effect of **C 87** and Dexamethasone on Peritoneal Neutrophil Infiltration

Treatment Group	Dose (mg/kg)	Total Leukocytes (x10 ⁶ /mL)	Neutrophil Count (x10 ⁶ /mL)
Vehicle (Saline)	-	0.8 \pm 0.1	0.1 \pm 0.02
LPS Control	-	9.5 \pm 0.8	7.2 \pm 0.6
C 87	10	6.2 \pm 0.5	4.8 \pm 0.4
C 87	30	3.1 \pm 0.3	2.3 \pm 0.2
Dexamethasone	5	2.8 \pm 0.2	2.1 \pm 0.2

Data are presented as mean \pm SEM (n=8 per group). Cell counts were determined from peritoneal lavage fluid 6 hours post-LPS challenge.

Experimental Protocols

Detailed methodologies for the in vivo experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

In Vivo Model of LPS-Induced Systemic Inflammation

- **Animals:** Male C57BL/6 mice, 8-10 weeks old, were used for all experiments. Animals were housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
- **Acclimatization:** Mice were acclimatized for at least one week before the commencement of experiments.
- **Grouping and Treatment:** Animals were randomly assigned to five groups (n=8 per group):
 - Vehicle (Saline) Control
 - LPS Control
 - **C 87** (10 mg/kg) + LPS
 - **C 87** (30 mg/kg) + LPS
 - Dexamethasone (5 mg/kg) + LPS
- **Administration:** **C 87** and Dexamethasone were administered via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge. The LPS group received an equivalent volume of the vehicle.
- **Inflammatory Challenge:** Systemic inflammation was induced by a single i.p. injection of Lipopolysaccharide (LPS, from *E. coli* O111:B4) at a dose of 1 mg/kg. The vehicle control group received an equivalent volume of sterile saline.

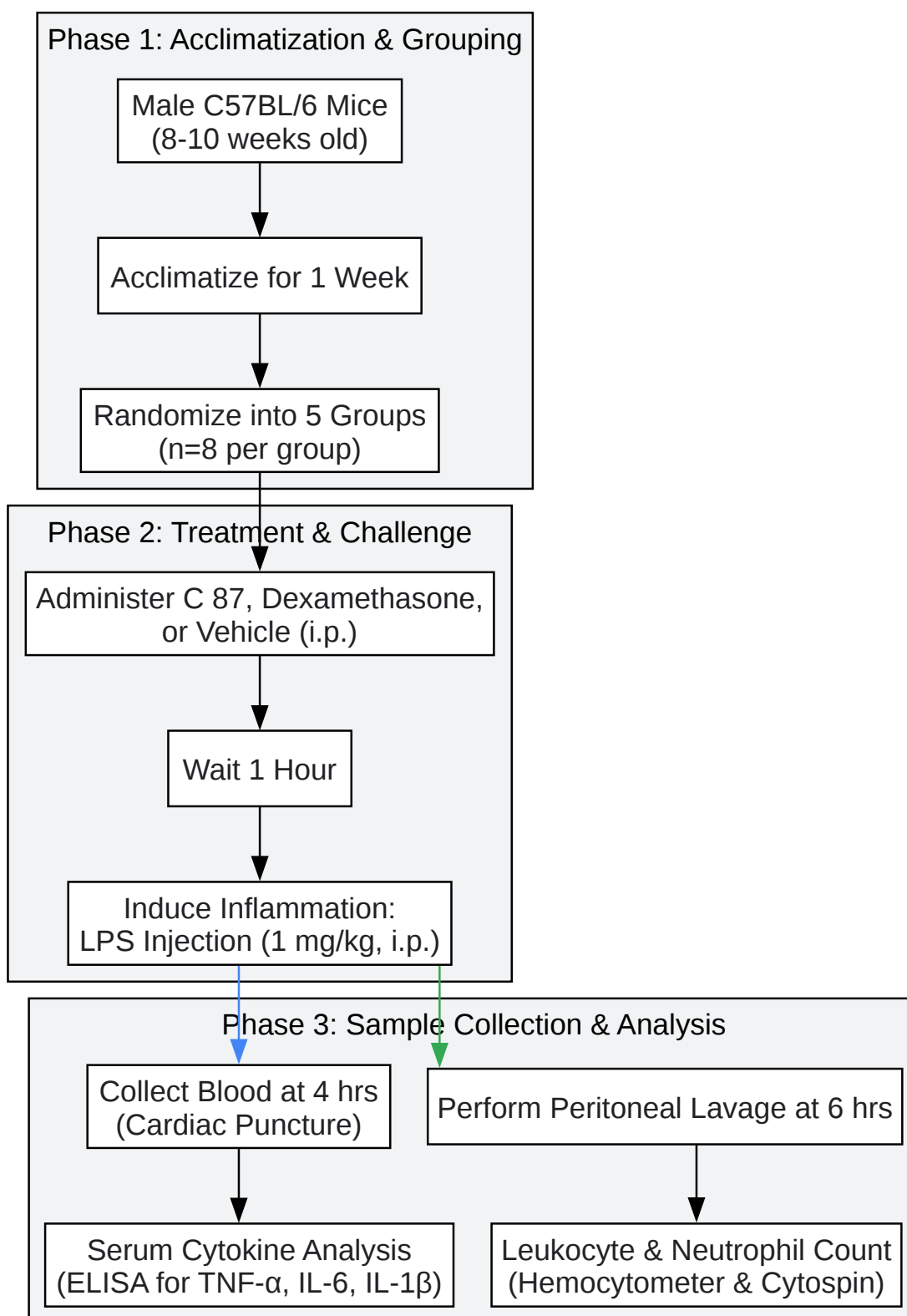
Sample Collection and Analysis

- **Blood Collection and Cytokine Analysis:** At 4 hours post-LPS injection, blood was collected via cardiac puncture under anesthesia. Serum was separated by centrifugation (3000 rpm for 15 minutes at 4°C) and stored at -80°C. Serum levels of TNF-α, IL-6, and IL-1β were quantified using commercial ELISA kits according to the manufacturer's instructions.
- **Peritoneal Lavage and Cell Counting:** At 6 hours post-LPS injection, a separate cohort of mice was euthanized, and the peritoneal cavity was washed with 5 mL of ice-cold PBS. The peritoneal lavage fluid (PLF) was collected, and the total number of leukocytes was

determined using a hemocytometer. Differential cell counts for neutrophils were performed on cytospin preparations stained with Diff-Quik.

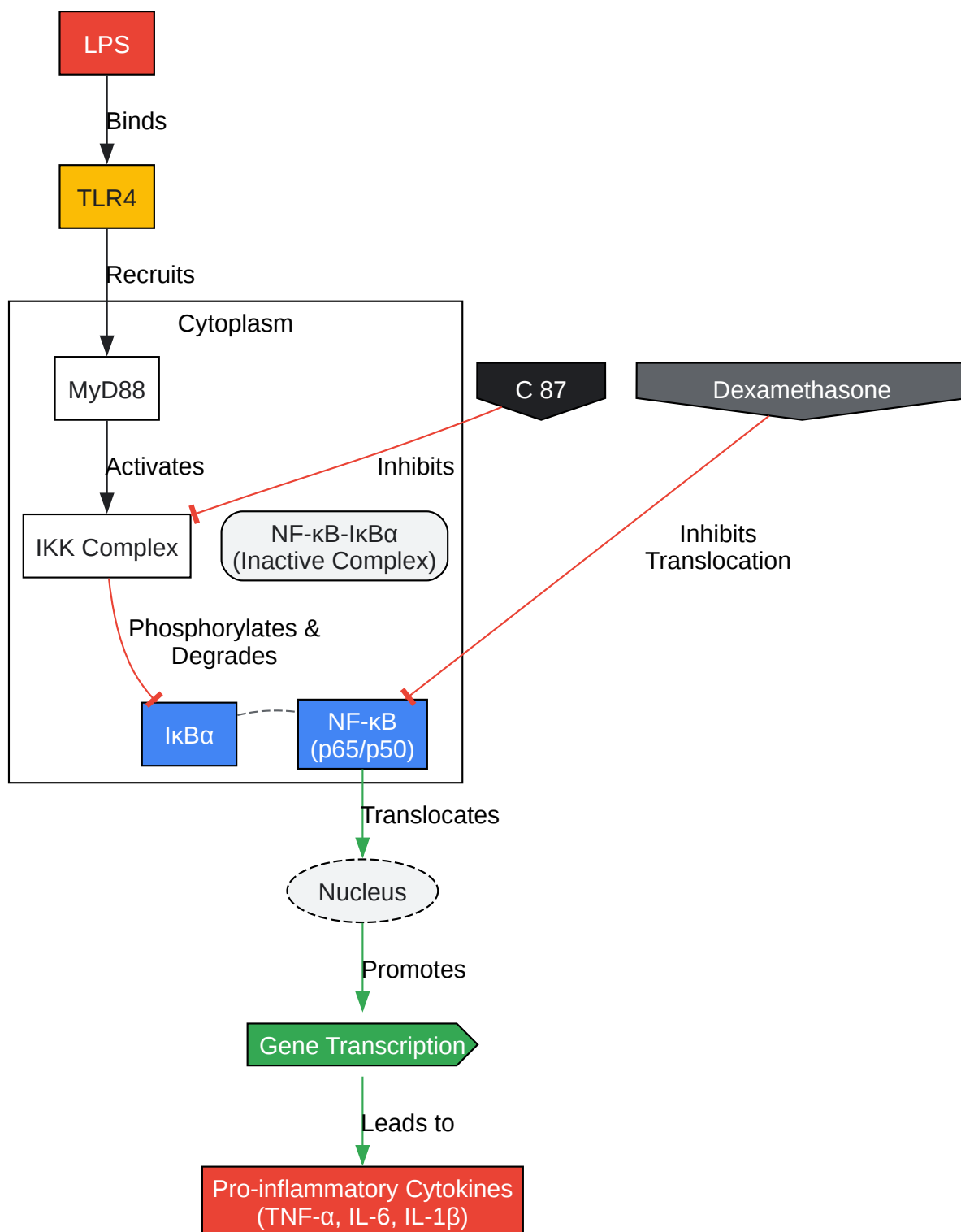
Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the targeted inflammatory signaling pathway.



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Caption: Experimental workflow for in vivo evaluation of **C 87**.



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Caption: LPS-induced NF-κB signaling pathway and points of inhibition.

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